

Technical Guide: (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

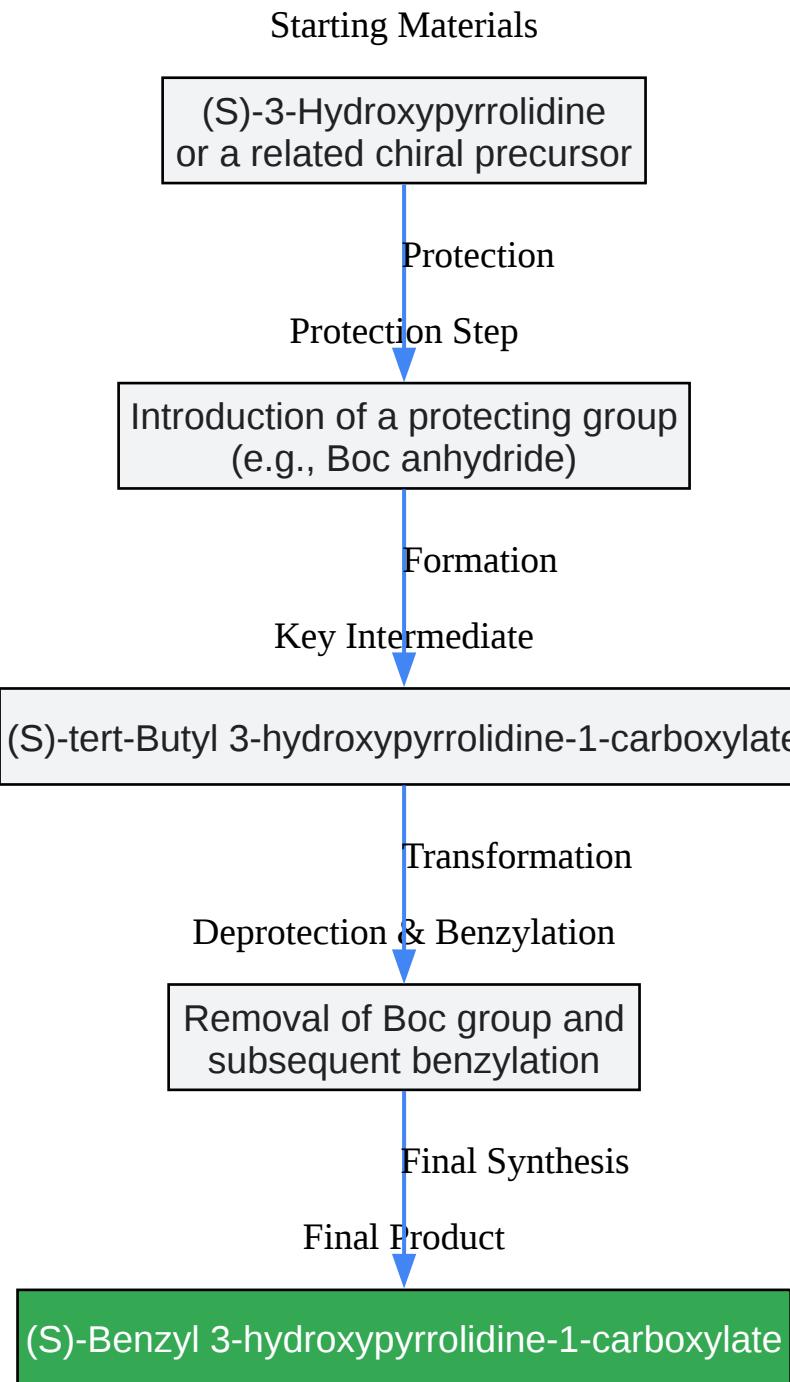
Compound Name: *Benzyl 3-hydroxypyrrolidine-1-carboxylate*

Cat. No.: B1268334

[Get Quote](#)

CAS Number: 100858-32-0[1][2]

This technical guide provides a comprehensive overview of **(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate**, a key chiral building block in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.


Physicochemical Properties

(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate is a stable crystalline solid. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	100858-32-0	[1] [2]
Molecular Formula	C12H15NO3	PubChem
Molecular Weight	221.25 g/mol	PubChem
Appearance	White to off-white crystalline powder	Commercial Suppliers
Melting Point	62-65 °C	[3]
Optical Rotation	$[\alpha]_{D}^{20} +26 \pm 1$, c = 1 in methanol	[3]
Solubility	Soluble in Methanol	[3]

Synthesis and Manufacturing

The synthesis of chiral 3-hydroxypyrrolidine derivatives is a critical process in medicinal chemistry. One common approach involves the use of optically pure starting materials to ensure the desired stereochemistry in the final product. A general synthetic pathway can be conceptualized as follows:

[Click to download full resolution via product page](#)

A generalized synthetic workflow for (S)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**.

While specific industrial synthesis protocols are proprietary, patent literature describes methods for preparing optically pure (S)-3-hydroxypyrrolidine, a key precursor.^[4] These methods often

start from chiral materials like 4-amino-(S)-2-hydroxybutylic acid.[4] The synthesis of related N-protected 3-hydroxypyrrolidines, such as the N-Boc derivative, is also well-documented and serves as a common intermediate.[3]

Applications in Drug Development

The pyrrolidine scaffold is a prevalent structural motif in a wide array of FDA-approved pharmaceuticals.[5] The introduction of a hydroxyl group at the 3-position provides a crucial point for further functionalization, making (S)-3-hydroxypyrrolidine derivatives valuable chiral building blocks.

The benzyl carbamate moiety in (S)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate** serves as a protecting group for the pyrrolidine nitrogen. This allows for selective reactions at other positions of the molecule. The benzyl group can be readily removed under various conditions, enabling the introduction of diverse substituents at the nitrogen atom. This versatility is highly advantageous in the synthesis of complex drug candidates.[6]

This compound and its derivatives are utilized in the synthesis of a range of biologically active molecules, including but not limited to:

- **Antiviral Agents:** The core structure is relevant in the development of novel antivirals, such as those targeting human cytomegalovirus (HCMV).[7]
- **Enzyme Inhibitors:** The rigid, chiral structure of the pyrrolidine ring is beneficial for designing specific enzyme inhibitors, for example, in the context of monoamine oxidase and cholinesterase inhibitors for neurodegenerative diseases.[8]
- **Receptor Ligands:** Derivatives of 3-hydroxypyrrolidine are used in the synthesis of ligands for various receptors, including nicotinic acetylcholine receptors.[3]

The incorporation of such three-dimensional, Fsp3-rich fragments as bicyclic pyrrolidines into drug candidates is a strategy to improve potency and selectivity by conformationally restricting the molecule.[5]

Experimental Protocols

Detailed experimental protocols for the use of (S)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate** in specific synthetic transformations are typically found in peer-reviewed scientific literature and patents corresponding to the development of a particular therapeutic agent. A general procedure for a related transformation, the preparation of benzyl α,β -unsaturated carboxylates, involves the reaction of a carboxylic acid with benzyl bromide in the presence of a base like sodium bicarbonate.^[9]

For a specific protocol, researchers should consult primary literature sources relevant to their target molecule.

Signaling Pathways

As a synthetic building block, (S)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate** itself is not directly involved in biological signaling pathways. Its utility lies in the synthesis of final drug molecules that are designed to interact with specific biological targets, such as enzymes or receptors, which are components of various signaling cascades. The specific pathway modulated would depend on the final active pharmaceutical ingredient synthesized using this chiral intermediate.

Safety and Handling

Standard laboratory safety precautions should be observed when handling (S)-**Benzyl 3-hydroxypyrrolidine-1-carboxylate**. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt of the parent compound, (S)-3-Hydroxypyrrolidine, is known to cause skin and serious eye irritation and may cause respiratory irritation.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. nbinno.com [nbino.com]
- 7. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268334#s-benzyl-3-hydroxypyrrolidine-1-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com